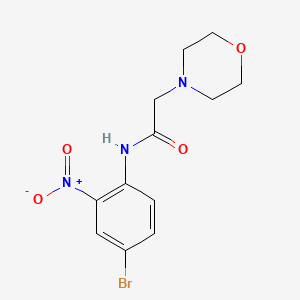
N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained attention in scientific research due to its potential as a therapeutic target in cancer treatment.
Mechanism of Action
N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide works by binding to the active site of glutaminase, preventing the enzyme from converting glutamine to glutamate. This leads to a decrease in intracellular glutamate levels, which is essential for the growth and survival of cancer cells. The inhibition of glutaminase by N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a specific effect on cancer cells, leading to a decrease in cell viability and an increase in cell death. Additionally, N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, the effects of N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide on normal cells and tissues are still being studied.
Advantages and Limitations for Lab Experiments
N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a research tool, including its selectivity for glutaminase and its ability to enhance the efficacy of other cancer treatments. However, there are also limitations to the use of N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments, including the potential for off-target effects and the need for further studies to determine its effects on normal cells and tissues.
Future Directions
There are several potential future directions for research on N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more selective and potent glutaminase inhibitors. Additionally, further studies are needed to determine the effects of N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide on normal cells and tissues, as well as its potential as a therapeutic target in other diseases beyond cancer. Finally, the combination of N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide with other cancer treatments is an area of active research, with the potential to enhance the efficacy of these treatments and improve patient outcomes.
Scientific Research Applications
N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in cancer research as a potential therapeutic target. Studies have shown that N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide selectively inhibits glutaminase, leading to a decrease in glutamate production and subsequently impairing the growth and survival of cancer cells. Additionally, N-1,3-benzothiazol-2-yl-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-12-5-1-3-7-14(12)22-10-11(9-16(22)23)17(24)21-18-20-13-6-2-4-8-15(13)25-18/h1-8,11H,9-10H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZADSEUQARVHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4141741.png)
![4'-(2-furylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4141744.png)

![2-{2-[(4-{[(2-methoxyphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4141748.png)
![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)

![1-[(3-chloro-4-methylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4141789.png)
![N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4141796.png)
![4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4141798.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4141805.png)

![N-({4-allyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4141835.png)
![ethyl 4-[3-(allylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4141836.png)
![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4141843.png)